2-[5-(4-Nonylphenyl)-1,3,4-oxadiazol-2-YL]phenol
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Overview
Description
2-[5-(4-Nonylphenyl)-1,3,4-oxadiazol-2-YL]phenol: 4-nonylphenyl-5-phenyl-1,3,4-oxadiazole , is a chemical compound with an intriguing structure. Let’s break it down:
Phenol Ring: The core structure consists of a phenol ring (C₆H₅OH), which is a six-membered aromatic ring with a hydroxyl group attached to it.
Oxadiazole Ring: Fused to the phenol ring, we have an oxadiazole ring (1,3,4-oxadiazole), which contains two nitrogen atoms and one oxygen atom. This heterocyclic ring imparts unique properties to the compound.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
- Industrial production methods typically involve large-scale synthesis using optimized conditions.
- Solvent choice, temperature, and catalysts play crucial roles in achieving high yields.
Chemical Reactions Analysis
Reactions::
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones or other derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions (e.g., halogenation, nitration).
Reduction: Reduction of the oxadiazole ring may yield corresponding hydrazine derivatives.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Substitution: Halogens (e.g., Cl₂, Br₂) or nitric acid (HNO₃).
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.
Scientific Research Applications
Chemistry: Used as a fluorescent probe due to its emission properties.
Biology: Investigated for potential bioimaging applications.
Medicine: Explored for its antimicrobial and antioxidant properties.
Industry: Employed in the development of optical materials and sensors.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with cellular receptors or enzymes.
- Further studies are needed to elucidate specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds: Other oxadiazole derivatives, such as 2-phenyl-1,3,4-oxadiazole.
Uniqueness: The combination of nonylphenyl and oxadiazole moieties sets it apart from related compounds.
Properties
Molecular Formula |
C23H28N2O2 |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
2-[5-(4-nonylphenyl)-1,3,4-oxadiazol-2-yl]phenol |
InChI |
InChI=1S/C23H28N2O2/c1-2-3-4-5-6-7-8-11-18-14-16-19(17-15-18)22-24-25-23(27-22)20-12-9-10-13-21(20)26/h9-10,12-17,26H,2-8,11H2,1H3 |
InChI Key |
NRAFPOXZZFVICA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3O |
Origin of Product |
United States |
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